23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal
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Overview
Description
23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is a chemical compound with the molecular formula C16H31N3O8 and a molecular weight of 393.43 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple ether linkages, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal typically involves the reaction of polyethylene glycol derivatives with azide-containing reagents. One common method involves the reaction of a polyethylene glycol derivative with sodium azide (NaN3) under appropriate conditions to introduce the azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of polyethylene glycol derivatives and sodium azide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.
Alkynes: Used in click chemistry reactions with the azido group.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through click chemistry reactions with alkynes.
Scientific Research Applications
23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG 7-amine (CAS 1333154-77-0): Similar structure with an azido group and polyethylene glycol chain.
11-Azido-3,6,9-trioxaundecan-1-amine: Another azido compound with a shorter polyethylene glycol chain.
3-Azido-1-propanamine: A simpler azido compound with a shorter carbon chain.
Uniqueness
23-Azido-3,6,9,12,15,18,21-heptaoxatricosanal is unique due to its longer polyethylene glycol chain, which imparts greater flexibility and solubility in various solvents. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
Molecular Formula |
C16H31N3O8 |
---|---|
Molecular Weight |
393.43 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C16H31N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h2H,1,3-16H2 |
InChI Key |
UAWPMWYQPVQHLM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-] |
Origin of Product |
United States |
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